3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Description
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, systematically known as a derivative of 3-aminobenzoic acid, is a bifunctional molecule that has garnered attention in various research spheres. Its chemical structure allows for a range of chemical modifications, making it a valuable precursor in the development of novel compounds.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ nih.gov |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 23218-94-2 chemchart.com |
| Appearance | White to off-white powder |
| Melting Point | 145-149 °C |
| Solubility | Soluble in methanol |
Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.
In the realm of organic chemistry, this compound serves as a foundational scaffold. The presence of three key functional groups—a carboxylic acid, a secondary amine, and an ester—provides multiple reactive sites for chemical elaboration. Organic chemists utilize these functionalities to construct a diverse array of molecular architectures, including heterocyclic systems and other complex organic frameworks. The secondary amine and the carboxylic acid can participate in cyclization reactions to form lactams, a common motif in many biologically active compounds.
From a medicinal chemistry perspective, aminobenzoic acid derivatives are recognized as important pharmacophores. They are integral components in the design of new therapeutic agents. While specific research on the biological activity of this compound itself is not extensively documented in publicly available literature, its structural class is associated with a wide range of pharmacological activities, including antimicrobial and anticancer properties. The general class of aminobenzoic acids and their esters are known to be valuable intermediates in the synthesis of various biologically active molecules. For instance, aminobenzoic acid derivatives are key intermediates for the synthesis of various heterocyclic compounds with pharmacological importance nih.gov.
The significance of this compound in modern chemical synthesis lies in its role as a versatile building block. Its bifunctional nature allows for its incorporation into larger molecules through various synthetic strategies. The carboxylic acid group can be converted into amides, esters, or other derivatives, while the secondary amine provides a nucleophilic center for further reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or for modulating the solubility and pharmacokinetic properties of a target molecule.
In the broader context of biological sciences, while direct biological studies on this specific compound are limited, the general importance of aminobenzoic acid derivatives is well-established. They are precursors in the biosynthesis of essential metabolites in some organisms and serve as scaffolds for the development of enzyme inhibitors and other bioactive molecules. Research into derivatives of aminobenzoic acids has shown their potential as antioxidants and cholinesterase inhibitors bldpharm.com. The study of compounds like this compound and its derivatives contributes to the understanding of structure-activity relationships, a fundamental concept in drug discovery and development. The synthesis of novel compounds from such precursors allows researchers to explore new chemical spaces and identify molecules with desired biological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-4-8(6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDOGNPBVBDZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354636 | |
| Record name | 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23218-94-2 | |
| Record name | 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23218-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid
Established Synthetic Routes and Reaction Conditions for 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid
The preparation of this compound typically involves the N-alkylation of an aminobenzoic acid precursor. This process requires careful selection of starting materials and precise control of reaction conditions to ensure high yield and purity of the final product.
The primary precursor for the synthesis of this compound is 3-aminobenzoic acid. The synthesis strategy revolves around the N-alkylation of the amino group with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. While anthranilic acid (2-aminobenzoic acid) is a well-known aminobenzoic acid, for the target compound, the meta-substituted isomer, 3-aminobenzoic acid, is the correct starting material. nih.govresearchgate.net
The derivatization process involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic carbon of the ethyl haloacetate. This reaction is a classic example of amine alkylation. wikipedia.org The general reaction is as follows:
3-Aminobenzoic acid + Ethyl haloacetate → this compound + Hydrogen halide
In some instances, protection of the carboxylic acid group of the aminobenzoic acid may be considered to prevent side reactions, although direct alkylation is often feasible. The choice of the haloacetate ester is also strategic; ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which can influence reaction times and conditions.
Derivatives of aminobenzoic acids can be synthesized by reacting them with aromatic halides in a solvent like pyridine. For instance, creating benzyl-based derivatives often necessitates refluxing the mixture for over 24 hours. researchgate.net
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction time.
A base is often employed to neutralize the hydrogen halide formed during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate or sodium bicarbonate, and organic amines such as triethylamine. The selection of the base can significantly impact the reaction rate and the formation of byproducts. For example, in the N-alkylation of similar compounds, using a stronger base like sodium hydride (NaH) has been shown to improve yields, though it can also lead to the formation of dialkylated products. researchgate.net
The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The reaction temperature is another key variable. While higher temperatures can accelerate the reaction, they can also promote the formation of undesirable byproducts. Therefore, an optimal temperature must be determined experimentally. In related N-alkylation reactions of amino acid esters, temperatures around 100°C have been found to be effective. nih.gov
Strategies to enhance yield often involve a systematic study of these parameters. A Design of Experiments (DoE) approach can be employed to efficiently explore the reaction space and identify the optimal conditions. For instance, kinetic studies can help determine the optimal reaction time to achieve maximum conversion while minimizing byproduct formation. mdpi.com
Table 1: Key Parameters for Optimizing the Synthesis of this compound
| Parameter | Typical Range/Options | Rationale |
| Base | K₂CO₃, NaHCO₃, Et₃N, NaH | Neutralizes acid byproduct, prevents amine protonation. researchgate.net |
| Solvent | DMF, Acetonitrile, Acetone | Dissolves reactants, facilitates SN2 reaction. |
| Temperature | Room Temperature to 120°C | Balances reaction rate and byproduct formation. nih.gov |
| Reactant Ratio | 1:1 to 1:1.2 (Amine:Alkylating Agent) | Minimizes unreacted starting material and side products. |
| Reaction Time | 1 to 24 hours | Ensures complete reaction without degradation. researchgate.net |
The formation of this compound proceeds through a nucleophilic aliphatic substitution mechanism, specifically an SN2 reaction. In this mechanism, the nitrogen atom of the amino group of 3-aminobenzoic acid acts as the nucleophile. It attacks the carbon atom bearing the halogen (bromine or chlorine) in the ethyl haloacetate.
The reaction is a one-step concerted process where the carbon-nitrogen bond is formed simultaneously as the carbon-halogen bond is broken. The transition state involves a pentacoordinate carbon atom. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral secondary amine product and driving the reaction to completion.
A potential side reaction is the dialkylation of the amino group, where the newly formed secondary amine reacts further with another molecule of ethyl haloacetate. This can be minimized by controlling the stoichiometry of the reactants, typically by using a slight excess of the aminobenzoic acid or by carefully controlling the amount of base used. researchgate.net
Another mechanistic consideration is the potential for the carboxylate group to act as a nucleophile, leading to O-alkylation. However, the amino group is generally a stronger nucleophile than the carboxylate anion, especially under neutral or slightly basic conditions, favoring N-alkylation.
Advanced Synthetic Approaches and Innovations for Benzoic Acid Derivatives
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of benzoic acid derivatives. These approaches aim to reduce environmental impact and improve reaction efficiency.
Green chemistry principles are increasingly being applied to the synthesis of benzoic acid derivatives to create more environmentally friendly processes. brazilianjournals.com.brbrazilianjournals.com.br This includes the use of renewable starting materials, safer solvents, and catalytic methods to reduce waste.
One area of focus is the use of biomass-derived feedstocks. For instance, lignin, a major component of plant biomass, can be converted into various benzoic acid derivatives through oxidative processes. rsc.org This provides a sustainable alternative to petroleum-based starting materials. mdpi.com
The use of water as a solvent is another key aspect of green chemistry. The Schotten-Baumann reaction, a method for benzoylation, can be performed in an aqueous environment at room temperature, which aligns with green chemistry principles. brazilianjournals.com.br Additionally, catalytic methods using non-toxic and recyclable catalysts are being developed. For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant has been reported. mdpi.com This method allows for the synthesis of benzoic acid from benzaldehyde (B42025) in water, with the catalyst and medium being recyclable. mdpi.com
Table 2: Green Chemistry Approaches for Benzoic Acid Derivative Synthesis
| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Reference |
| Use of Renewable Feedstocks | Synthesis from lignin-based derivatives. | rsc.org |
| Safer Solvents | Use of water as a solvent in reactions like the Schotten-Baumann method. | brazilianjournals.com.br |
| Catalysis | Selenium-catalyzed oxidation of aldehydes with H₂O₂. | mdpi.com |
| Atom Economy | Direct amidation of carboxylic acids and amines to reduce waste. | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | ijprdjournal.comajrconline.org |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of benzoic acid analogues. ijprdjournal.comajrconline.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times and often higher yields compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in
This technique has been successfully applied to various reactions relevant to the synthesis of benzoic acid derivatives, such as esterification, hydrolysis, and amidation. For example, the microwave-assisted esterification of benzoic acid has been shown to be a fast and efficient process. researchgate.net Similarly, the direct synthesis of amides from carboxylic acids and amines can be achieved rapidly under microwave irradiation, often in the absence of a solvent. nih.gov
The benefits of microwave-assisted synthesis align well with the principles of green chemistry, as it can reduce energy consumption and the need for large volumes of solvents. ajrconline.org This technology offers a promising avenue for the efficient and sustainable production of a wide range of benzoic acid derivatives, including analogues of this compound. ijprdjournal.comrasayanjournal.co.in
Chemical Reactivity and Derivatization Potential of this compound
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the secondary amine, the carboxylic acid, and the ethyl ester, all attached to a central benzene (B151609) ring. This unique combination of functionalities provides a rich landscape for a variety of chemical transformations.
Analysis of Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target several sites within the molecule, primarily the secondary amine and the aromatic ring.
Oxidation: The secondary amine is susceptible to oxidation. Mild oxidizing agents can potentially lead to the formation of the corresponding hydroxylamine (B1172632) or nitrone derivatives. More vigorous oxidation could lead to the cleavage of the N-CH₂ bond. The aromatic ring itself is generally resistant to oxidation due to the presence of the deactivating carboxyl group. However, under specific conditions, oxidative dearomatization or the introduction of a hydroxyl group could be envisioned. Research on the oxidation of N-aryl glycine (B1666218) and N-aryl alanine (B10760859) tert-butyl esters suggests that the α-amine can be oxidized to generate aldo or keto handles for further conjugation researchgate.net.
Reduction: The primary targets for reduction are the carboxylic acid and the ester group. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would likely also reduce the ethyl ester to the corresponding primary alcohol, yielding a diol derivative. Selective reduction of the carboxylic acid in the presence of the ester is challenging but could potentially be achieved using specific borane (B79455) complexes.
Catalytic hydrogenation can be employed to reduce the aromatic ring, although this typically requires harsh conditions (high pressure and temperature) and a suitable catalyst (e.g., rhodium on carbon). The reduction of N-aryl β-amino acid derivatives has been successfully achieved using catalytic asymmetric 1,4-reduction, highlighting a potential pathway for modifying the side chain of similar compounds nih.govnih.gov. A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been demonstrated using stannous chloride, which simultaneously reduces a nitro group and facilitates esterification, suggesting that metal-based reductions could be applicable nih.gov.
Table 1: Potential Oxidation and Reduction Products
| Starting Material | Reagent/Condition | Potential Product(s) |
|---|---|---|
| This compound | Mild Oxidant (e.g., H₂O₂) | N-hydroxy-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| This compound | Strong Oxidant (e.g., KMnO₄) | Fragmentation products |
| This compound | LiAlH₄ | 3-(2-hydroxyethylamino)benzyl alcohol |
| This compound | Catalytic Hydrogenation (e.g., H₂/Rh-C) | 3-[(2-Ethoxy-2-oxoethyl)amino]cyclohexanecarboxylic acid |
Investigation of Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Substitution: The compound possesses both nucleophilic (the secondary amine) and electrophilic (the carboxylic acid and ester carbonyls) centers. The nitrogen atom of the secondary amine is nucleophilic and can participate in reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. Alkylation with alkyl halides could also occur at the nitrogen, although this might be competitive with reactions at the carboxylate if a base is used. The carbonyl carbons of the carboxylic acid and the ester are electrophilic and can be attacked by nucleophiles. The reaction of the carboxylic acid with alcohols under acidic catalysis (Fischer esterification) would lead to the corresponding diester. Amidation of the carboxylic acid can be achieved by activating it with reagents like thionyl chloride or carbodiimides, followed by the addition of an amine. Saponification of the ethyl ester with a strong base would yield the corresponding dicarboxylic acid. Studies on aminobenzoic acid derivatives have shown that the amino group can act as a nucleophile in the formation of imines and in reactions with various carbonyl compounds nih.gov.
Electrophilic Aromatic Substitution: The benzene ring of this compound is substituted with both an activating group (the amino group) and a deactivating group (the carboxylic acid). The amino group is an ortho-, para-director, while the carboxylic acid is a meta-director wikipedia.orgwikipedia.orglibretexts.org. The directing effects of these two groups will influence the position of incoming electrophiles. The amino group, being a stronger activating group, will likely dominate the directing effect. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). However, the deactivating effect of the carboxyl group will make the ring less reactive than aniline (B41778) itself. Under acidic conditions, as is common for many electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium salt, which is a strongly deactivating, meta-directing group. In this case, substitution would be directed to the position meta to both the ammonium and the carboxyl groups (position 5).
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Directing Influence | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | -NH₃⁺ (meta), -COOH (meta) | 5-Nitro-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| Bromination | Br₂/FeBr₃ | -NHR (ortho, para), -COOH (meta) | 2-Bromo- and 4-Bromo-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| Sulfonation | SO₃/H₂SO₄ | -NH₃⁺ (meta), -COOH (meta) | 5-Sulfo-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
Synthesis and Characterization of Novel Derivatives and Analogues
The versatile reactivity of this compound makes it an excellent scaffold for the synthesis of a wide range of novel derivatives and analogues, particularly heterocyclic compounds with potential biological activity.
Quinazolinone Derivatives: Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. They can be synthesized from anthranilic acid derivatives. By treating this compound with an acyl chloride followed by cyclization with a nitrogen source like ammonia (B1221849) or hydrazine, novel quinazolinone derivatives can be prepared nih.govnih.gov. For example, reaction with chloroacetyl chloride followed by treatment with ammonia could yield a quinazolinone with the ethoxycarbonylmethylamino side chain.
Benzodiazepine (B76468) Derivatives: Benzodiazepines are another important class of heterocyclic compounds, known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,5-benzodiazepines can be achieved by the cyclocondensation of o-phenylenediamines with β-dicarbonyl compounds researchgate.netnih.govmdpi.com. While the starting material is not an o-phenylenediamine, its derivatives could be transformed into suitable precursors for benzodiazepine synthesis. For instance, nitration at the 2-position followed by reduction could yield a diamino derivative, which could then be used to construct the benzodiazepine ring.
Benzothiazine Derivatives: Benzothiazines are sulfur-containing heterocyclic compounds with diverse biological activities. The synthesis of 1,4-benzothiazines often involves the reaction of 2-aminothiophenols with α-halo ketones or esters beilstein-journals.orgcbijournal.com. To synthesize a benzothiazine derivative from the target compound, one could envision introducing a thiol group ortho to the amino group. This could potentially be achieved through a multi-step sequence involving, for example, directed ortho-lithiation followed by reaction with a sulfur electrophile. The resulting aminothiophenol derivative could then be cyclized to form the benzothiazine ring.
Table 3: Potential Novel Heterocyclic Derivatives
| Derivative Class | Synthetic Precursor | Key Reaction | Potential Derivative Structure |
|---|---|---|---|
| Quinazolinone | This compound | Acylation and cyclization | 3-(Ethoxycarbonylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
| Benzodiazepine | 2-Amino-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | Cyclocondensation | 7-(Ethoxycarbonylmethylamino)-1H-benzo[b] nih.govbeilstein-journals.orgdiazepine-8-carboxylic acid |
| Benzothiazine | 2-Mercapto-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | Cyclization | 7-(Ethoxycarbonylmethylamino)-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-6-carboxylic acid |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-hydroxy-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| 3-(2-hydroxyethylamino)benzyl alcohol |
| 3-[(2-Ethoxy-2-oxoethyl)amino]cyclohexanecarboxylic acid |
| 5-Nitro-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| 2-Bromo-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| 4-Bromo-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| 5-Sulfo-3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid |
| 3-(Ethoxycarbonylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
| 7-(Ethoxycarbonylmethylamino)-1H-benzo[b] nih.govbeilstein-journals.orgdiazepine-8-carboxylic acid |
| 7-(Ethoxycarbonylmethylamino)-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-6-carboxylic acid |
| Lithium aluminum hydride |
| Rhodium on carbon |
| Stannous chloride |
| Thionyl chloride |
| Nitric acid |
| Sulfuric acid |
| Bromine |
| Iron(III) bromide |
| Sulfur trioxide |
| Ammonia |
| Hydrazine |
| Chloroacetyl chloride |
| o-Phenylenediamine |
| 2-Aminothiophenol |
Spectroscopic and Analytical Characterization Methodologies in the Study of 3 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
1H NMR
Table 1: Representative 1H NMR Data for 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.25 | t | 3H | -OCH2CH 3 |
| ~4.05 | s | 2H | -NH CH2- |
| ~4.20 | q | 2H | -OCH 2CH3 |
| ~6.80 | d | 1H | Ar-H |
| ~7.20-7.40 | m | 2H | Ar-H |
| ~7.55 | s | 1H | Ar-H |
| ~10.0 (broad) | s | 1H | -NH - |
| ~12.9 (broad) | s | 1H | -COOH |
This table presents typical, expected values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
13C NMR
Carbon-13 NMR (13C NMR) complements the proton NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows characteristic peaks for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl group and the methylene (B1212753) bridge. This technique is invaluable for confirming the presence of all carbon atoms and their respective chemical environments.
Table 2: Representative 13C NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm).)
| Chemical Shift (δ) | Assignment |
| ~14.5 | -OCH2C H3 |
| ~47.0 | -NHC H2- |
| ~61.5 | -OC H2CH3 |
| ~113.0 | Aromatic C H |
| ~118.0 | Aromatic C H |
| ~119.5 | Aromatic C H |
| ~129.5 | Aromatic C H |
| ~132.0 | Aromatic C -COOH |
| ~148.0 | Aromatic C -NH |
| ~168.0 | -C OOH |
| ~171.0 | -C OOCH2CH3 |
This table presents typical, expected values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, which has a molecular formula of C₁₁H₁₃NO₄, the calculated molecular weight is 223.23 g/mol . Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this type of analysis. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 224.2. Analysis of the fragmentation pattern can further confirm the structure by showing losses of characteristic fragments, such as the ethoxy group or the entire ethyl acetate (B1210297) side chain. This data is crucial for unambiguous molecular identification.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method used to assess the purity of this compound. Several chemical suppliers specify a purity of greater than 95%, >97%, or ≥98.0% as determined by HPLC. The technique separates the compound from any impurities, and the area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This hyphenated technique is used to separate the compound from any byproducts or starting materials and then confirm its identity by its mass. Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that offers higher resolution and faster analysis times compared to traditional HPLC and can also be used for purity analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands that are characteristic of the different functional groups.
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The presence of a broad O-H stretch from the carboxylic acid, a C=O stretch from both the carboxylic acid and the ester, an N-H stretch from the secondary amine, and C-H stretches from the aromatic and aliphatic portions of the molecule are all anticipated. The positions of the aromatic C-H and C=C bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring. For quality control, the IR spectrum of a sample must conform to that of a standard.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group | Vibration |
| ~3300 (broad) | N-H | Stretch |
| ~3000 (broad) | O-H | Stretch (Carboxylic Acid) |
| ~2980 | C-H | Stretch (Aliphatic) |
| ~1735 | C=O | Stretch (Ester) |
| ~1690 | C=O | Stretch (Carboxylic Acid) |
| ~1600, ~1480 | C=C | Stretch (Aromatic) |
| ~1250 | C-O | Stretch (Ester/Acid) |
| ~1150 | C-N | Stretch |
This table presents typical, expected values. Actual experimental values may vary.
Applications in Medicinal Chemistry and Drug Discovery
Role of 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid as a Key Intermediate in Organic Synthesis
The utility of this compound in medicinal chemistry is primarily derived from its function as a key intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine and a carboxylic acid that can be readily converted into various functional groups, allows for its incorporation into a multitude of molecular frameworks.
This compound serves as a foundational precursor for the synthesis of a diverse range of pharmacologically active compounds. The presence of the aminobenzoic acid core is a well-established pharmacophore in numerous therapeutic agents. The general class of aminobenzoic acid derivatives has been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic modification of the carboxylic acid and the secondary amine of this compound allows for the systematic exploration of chemical space to develop novel compounds with enhanced potency and selectivity.
| Class of Compound | Potential Pharmacological Activity |
| Substituted Amides | Anti-inflammatory, Analgesic |
| Ester Derivatives | Local Anesthetic |
| Urea Derivatives | Anticancer, Antiviral |
This table is a representation of potential activities based on the broader class of aminobenzoic acid derivatives.
A significant application of this compound is its use as a building block for the construction of various heterocyclic systems, which are ubiquitous in drug molecules. The secondary amine and the carboxylic acid functionalities provide convenient handles for cyclization reactions to form rings such as thiadiazoles and indoles.
For instance, the synthesis of thiadiazole derivatives can be achieved by reacting this compound with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid. The resulting 1,3,4-thiadiazole (B1197879) ring is a common motif in compounds with antimicrobial and anticancer activities.
Similarly, the synthesis of indole (B1671886) derivatives can be envisioned through Fischer indole synthesis, where the secondary amine of this compound could be reacted with a suitable ketone or aldehyde under acidic conditions. Indole scaffolds are central to many drugs, including those targeting the central nervous system and those with anti-inflammatory properties.
Therapeutic Potential and Lead Compound Development Strategies
Beyond its role as a synthetic intermediate, the inherent structural features of this compound suggest its potential as a direct therapeutic agent or as a scaffold for lead compound development.
While direct and extensive studies on the therapeutic efficacy of this compound are not widely documented, its structural similarity to other biologically active aminobenzoic acid derivatives warrants its investigation. The aminobenzoic acid moiety is known to interact with various biological targets. Therefore, it is plausible that this compound itself could exhibit modest biological activity, which could then be optimized through further chemical modification. Its role as a scaffold is perhaps more significant, providing a rigid core upon which various pharmacophoric groups can be appended to create libraries of compounds for high-throughput screening.
The development of analogues from this compound represents a rational approach to drug design. By systematically altering the substituents on the aromatic ring, modifying the length and nature of the linker, and varying the ester group, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For example, the introduction of halogen atoms on the benzene (B151609) ring could enhance binding affinity to target proteins, while converting the ethyl ester to other esters or amides could modulate solubility and metabolic stability.
| Target Disease | Analog Development Strategy | Potential Outcome |
| Cancer | Introduction of cytotoxic moieties (e.g., nitrogen mustards) | Enhanced anticancer activity |
| Inflammation | Coupling with known anti-inflammatory agents (e.g., NSAIDs) | Synergistic anti-inflammatory effects |
| Bacterial Infections | Formation of Schiff bases with antimicrobial aldehydes | Novel antimicrobial agents |
This table outlines hypothetical development strategies based on established medicinal chemistry principles.
Future Perspectives in Pharmaceutical Development and Translational Research
The future of this compound in pharmaceutical development appears promising, particularly in the context of combinatorial chemistry and fragment-based drug discovery. Its straightforward synthesis and reactive handles make it an ideal candidate for the creation of large, diverse compound libraries. As our understanding of disease biology deepens, this compound could be utilized to generate targeted libraries against specific protein families, such as kinases or proteases.
In translational research, the key will be to bridge the gap between synthetic chemistry and biological testing. High-throughput screening of this compound derivatives against a panel of disease-relevant assays could uncover novel hit compounds. Subsequent lead optimization, guided by computational modeling and structure-activity relationship studies, could then pave the way for the development of new clinical candidates. The journey from this versatile building block to a marketed drug is long, but its inherent potential makes it a worthy subject of continued investigation.
Advanced Research Directions and Emerging Trends
Exploration in Supramolecular Chemistry and Advanced Materials Science
The fields of supramolecular chemistry and materials science are predicated on the design of molecules that can self-assemble into larger, functional architectures. The aminobenzoic acid moiety within 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is a well-established building block in this regard.
Detailed research findings on related compounds indicate that the carboxylic acid and secondary amine groups are capable of forming robust hydrogen bonds. This interaction is a cornerstone of creating predictable assemblies, or "synthons," in crystal engineering. nih.gov The strategic placement of these functional groups in the meta position on the benzene (B151609) ring of this compound could lead to the formation of unique three-dimensional networks with potential applications in:
Porous Organic Frameworks (POFs): These materials have high surface areas and can be designed for gas storage, separation, and catalysis. The geometry of this specific molecule could direct the formation of novel porous structures.
Liquid Crystals: The rod-like shape of aminobenzoic acid derivatives is a key characteristic for the development of liquid crystalline materials, which are integral to display technologies.
Functional Polymers: Aromatic polyamides, known as aramids, are a class of high-performance materials renowned for their heat and impact resistance. nih.gov Derivatives of aminobenzoic acid are fundamental to the synthesis of these advanced polymers. nih.gov
The following table illustrates the potential of aminobenzoic acid derivatives in creating structured materials.
| Research Area | Potential Application of Aminobenzoic Acid Derivatives | Key Structural Feature Utilized |
| Crystal Engineering | Formation of predictable supramolecular synthons | Hydrogen bonding (acid/amine groups) |
| Porous Organic Frameworks | Gas storage and catalysis | Self-assembly into porous networks |
| Liquid Crystals | Components for display technologies | Anisotropic (rod-like) molecular shape |
| High-Performance Polymers | Synthesis of heat and impact-resistant materials (aramids) | Aromatic backbone for polymer chains |
Interdisciplinary Research with Biotechnology and Nanotechnology
The intersection of chemistry with biotechnology and nanotechnology opens up further possibilities for this compound and its derivatives.
In the realm of biotechnology , aminobenzoic acids are recognized as important intermediates in biochemical pathways and have been explored for various therapeutic applications. mdpi.commdpi.comnih.gov While many studies focus on the para isomer (PABA), the functional groups present in the meta isomer are also bioactive. Potential research directions include:
Enzyme Inhibition: The specific shape and electronic properties of the molecule could allow it to fit into the active site of an enzyme, potentially inhibiting its function in a disease-related pathway.
Drug Delivery: The ester and acid functionalities could be modified to attach to drug molecules, creating prodrugs with improved solubility or targeted release profiles. jsynthchem.com
Nanotechnology could leverage this compound for the creation of functionalized nanomaterials. For instance, aminobenzoic acid derivatives can be used to coat magnetic nanoparticles. nih.govrsc.orgrsc.org This functionalization can introduce new properties to the nanoparticles, such as the ability to bind to specific targets or to act as catalysts in chemical reactions. nih.govrsc.orgrsc.org Such materials are being investigated for use in medical imaging, targeted drug delivery, and as recoverable catalysts in green chemistry. nih.govrsc.orgrsc.org
| Interdisciplinary Field | Potential Application | Relevant Molecular Features |
| Biotechnology | Development of enzyme inhibitors or as a scaffold for prodrugs | Bioactive aminobenzoic acid core, modifiable ester group |
| Nanotechnology | Surface functionalization of nanoparticles for catalysis or biomedical applications | Amine and carboxylic acid groups for surface attachment |
Sustainable Synthesis and Industrial Scale-Up Considerations
The future production of this compound will likely be guided by the principles of green chemistry, aiming for more environmentally friendly and efficient manufacturing processes.
Current chemical synthesis of aminobenzoic acid derivatives often relies on petroleum-based precursors and can generate hazardous waste. mdpi.com Emerging research points toward two key areas for improvement:
Microbial Biosynthesis: Scientists are engineering microorganisms to produce aminobenzoic acids and their derivatives from simple, renewable resources like glucose. mdpi.comresearchgate.netnih.gov This biotechnological approach, which utilizes the shikimate pathway in bacteria, offers a sustainable alternative to traditional chemical synthesis. mdpi.comnih.gov
Greener Catalysis and Solvents: The esterification step in the synthesis of compounds like this compound can be made more sustainable. Research has shown the effectiveness of using natural deep eutectic solvents (NADES) as a reaction medium, which are biodegradable and have low toxicity. jsynthchem.com Furthermore, the development of reusable catalysts, such as functionalized magnetic nanoparticles, can reduce waste and improve the efficiency of the synthesis process. nih.govrsc.org
For industrial scale-up, the focus will be on optimizing these sustainable methods to ensure they are cost-effective and can produce the compound in high yields and purity. researchgate.net The development of robust microbial strains and efficient, recyclable catalytic systems will be crucial for the commercial viability of this next generation of chemical manufacturing. researchgate.netnih.gov
| Synthesis Aspect | Traditional Method | Sustainable Alternative |
| Starting Materials | Petroleum-derived precursors | Renewable biomass (e.g., glucose) via microbial fermentation |
| Synthesis Environment | Hazardous organic solvents | Natural Deep Eutectic Solvents (NADES) |
| Catalysis | Single-use or hazardous catalysts | Reusable heterogeneous catalysts (e.g., functionalized magnetic nanoparticles) |
Q & A
What are the optimal synthetic routes for 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound is synthesized via cyclization and alkylation reactions. A common approach involves reacting thiourea derivatives (e.g., (Z)-2-(3-(2,4-dichlorophenyl)acryloyl)thioureido)benzoic acid) with ethyl bromoacetate under reflux conditions in dry acetone or ethanol. Key steps include:
- Alkylation : Ethyl bromoacetate introduces the ethoxy-oxoethyl group, forming intermediates like 2-(((Z)-(((E)-3-(2,4-dichlorophenyl)acryloyl)imino)((2-ethoxy-2-oxoethyl)thio)methyl)amino)benzoic acid ( ).
- Cyclization : Hydrazine hydrate or maleic anhydride promotes cyclization to heterocyclic derivatives (e.g., pyrazolo-thiazepine diones) ( ).
Optimization Tips : - Use anhydrous solvents and controlled temperatures (e.g., 60–80°C) to minimize hydrolysis.
- Monitor reaction progress via TLC and purify by recrystallization (methanol/acetone mixtures) ( ).
Yield : Typically 65–85%, depending on reactant ratios and catalyst presence.
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example:
-
Crystal System : Triclinic, space group P1 ().
-
Unit Cell Parameters :
Parameter Value a 4.8774 Å b 9.470 Å c 12.719 Å α, β, γ 106.78°, 97.22°, 92.44° -
Refinement : SHELXL software refines data to R values < 0.05 ( ).
Contradiction Resolution : -
Compare experimental data (e.g., C=O bond lengths: 1.21–1.23 Å) with computational models (DFT) to validate geometry.
-
Cross-reference SCXRD with FT-IR (C=O stretch: 1680–1720 cm⁻¹) and ¹³C NMR (carbonyl signals: δ 165–175 ppm) ( ).
What spectroscopic techniques are most effective for characterizing tautomeric forms of this compound?
Level: Advanced
Methodological Answer:
Tautomeric equilibria (e.g., keto-enol) are analyzed using:
- ¹H NMR : Detect exchangeable protons (NH, OH) and monitor chemical shift changes in DMSO-d₆ vs. CDCl₃. For example, NH protons appear as broad singlets at δ 10–12 ppm ( ).
- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~260–280 nm) and n→π* transitions (λmax ~320 nm) to distinguish tautomers ().
- IR Spectroscopy : Differentiate C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches ( ).
Case Study : Alkylation products exhibit tautomerism between thioamide and thiolactam forms, resolved via variable-temperature NMR ( ).
How to design experiments for evaluating biological activity while minimizing interference from synthetic byproducts?
Level: Advanced
Methodological Answer:
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound ( ).
- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., unreacted thiourea derivatives or hydrolysis products).
- Bioactivity Assays :
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA ( ).
- Cytotoxicity : Use MTT assays on cell lines (IC₅₀ values reported in µM ranges) ( ).
Key Consideration : Include a negative control (e.g., benzoic acid derivatives without the ethoxy-oxoethyl group) to isolate structure-activity relationships.
What strategies mitigate challenges in resolving high-angle XRD peaks for this compound?
Level: Advanced
Methodological Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a high-resolution detector (e.g., Bruker D8 QUEST). Collect data up to θ = 27.7° ().
- Absorption Correction : Apply multi-scan methods (e.g., SADABS) for µ = 0.11 mm⁻¹ ().
- Software Tools : SHELX suite for structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, use TWIN/BASF commands ( ).
Troubleshooting : - If R1 > 0.10, re-examine hydrogen bonding networks (e.g., O–H···N interactions at 2.8–3.0 Å) ().
How to analyze conflicting solubility data in polar vs. nonpolar solvents?
Level: Basic
Methodological Answer:
- Solubility Testing : Prepare saturated solutions in DMSO, ethanol, and dichloromethane. Centrifuge at 10,000 rpm for 10 min and quantify via UV-Vis (calibration curve at λmax).
- Contradiction Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
